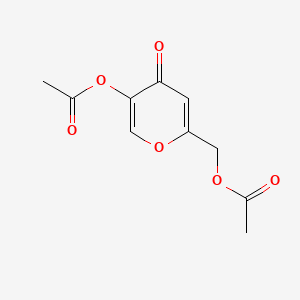

Di-O-acetylkojic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido di-O-acetilcójico es un derivado del ácido cójico, un compuesto natural producido por varios hongos, incluidas especies de Aspergillus y Penicillium. El ácido cójico es conocido por sus aplicaciones en cosméticos, particularmente como agente aclarador de la piel debido a su capacidad para inhibir la tirosinasa, una enzima involucrada en la producción de melanina. El ácido di-O-acetilcójico se sintetiza acetilando los grupos hidroxilo del ácido cójico, lo que da como resultado un compuesto con mayor estabilidad y diferentes propiedades químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido di-O-acetilcójico se puede sintetizar mediante la acetilación del ácido cójico. El proceso típicamente implica la reacción del ácido cójico con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la acetilación completa de los grupos hidroxilo. El esquema general de la reacción es el siguiente:

Kojic acid+2Acetic anhydride→Di-O-acetylkojic acid+2Acetic acid

Métodos de producción industrial

La producción industrial de ácido di-O-acetilcójico sigue principios similares, pero a mayor escala. El proceso implica el uso de reactores industriales donde el ácido cójico y el anhídrido acético se mezclan en presencia de un catalizador. Las condiciones de reacción, como la temperatura y la presión, se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego mediante cristalización u otras técnicas de separación.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido di-O-acetilcójico sufre varias reacciones químicas, que incluyen:

Hidrólisis: Los grupos acetilo se pueden hidrolizar de nuevo a grupos hidroxilo en condiciones ácidas o básicas, regenerando el ácido cójico.

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirona, lo que lleva a la formación de diferentes productos de oxidación.

Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de un catalizador.

Principales productos formados

Hidrólisis: Ácido cójico.

Oxidación: Varios derivados oxidados del ácido cójico.

Sustitución: Derivados del ácido cójico sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El ácido di-O-acetilcójico tiene varias aplicaciones de investigación científica:

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: Se investiga por su posible uso en el tratamiento de trastornos de hiperpigmentación debido a su capacidad para inhibir la tirosinasa.

Industria: Se utiliza en la formulación de productos cosméticos, particularmente cremas y lociones aclaradoras de la piel.

Mecanismo De Acción

El ácido di-O-acetilcójico ejerce sus efectos principalmente a través de la inhibición de la tirosinasa, una enzima crucial para la síntesis de melanina. Al unirse al sitio activo de la tirosinasa, evita la conversión de la tirosina en melanina, lo que reduce la pigmentación. Además, las propiedades antioxidantes del compuesto ayudan a eliminar los radicales libres, contribuyendo a sus efectos protectores sobre la piel.

Comparación Con Compuestos Similares

Compuestos similares

Ácido cójico: El compuesto principal, conocido por sus propiedades aclaradoras de la piel.

Dipalmitato de ácido cójico: Un derivado más estable con mayor penetración en la piel y menor irritación.

Maltol: Un compuesto estructuralmente similar con propiedades antioxidantes.

Allomaltol: Otro compuesto similar con posibles efectos inhibidores de la tirosinasa.

Singularidad

El ácido di-O-acetilcójico es único debido a su mayor estabilidad en comparación con el ácido cójico. La acetilación de los grupos hidroxilo reduce la susceptibilidad del compuesto a la degradación, lo que lo hace más adecuado para su uso en diversas formulaciones.

Propiedades

Número CAS |

26209-93-8 |

|---|---|

Fórmula molecular |

C10H10O6 |

Peso molecular |

226.18 g/mol |

Nombre IUPAC |

(5-acetyloxy-4-oxopyran-2-yl)methyl acetate |

InChI |

InChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3 |

Clave InChI |

FTWYBBBWGWWCAZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)

![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998729.png)

![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)

![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)

![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)